molecular formula C22H25N3O4S B3006025 4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-1-(2-morpholinoethyl)-5-phenyl-1H-pyrrol-2(5H)-one CAS No. 627820-06-8

4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-1-(2-morpholinoethyl)-5-phenyl-1H-pyrrol-2(5H)-one

Cat. No.: B3006025
CAS No.: 627820-06-8
M. Wt: 427.52
InChI Key: MMNKUGOGZGDTQV-UHFFFAOYSA-N
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Description

The compound 4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-1-(2-morpholinoethyl)-5-phenyl-1H-pyrrol-2(5H)-one is a heterocyclic molecule featuring a pyrrol-2-one core substituted with a 2,4-dimethylthiazole-5-carbonyl group, a morpholinoethyl chain, a phenyl ring, and a hydroxyl group. This article focuses on its structural and functional comparison with analogous compounds documented in recent literature.

Properties

IUPAC Name

3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-4-hydroxy-1-(2-morpholin-4-ylethyl)-2-phenyl-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4S/c1-14-21(30-15(2)23-14)19(26)17-18(16-6-4-3-5-7-16)25(22(28)20(17)27)9-8-24-10-12-29-13-11-24/h3-7,18,27H,8-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMNKUGOGZGDTQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)C2=C(C(=O)N(C2C3=CC=CC=C3)CCN4CCOCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(2,4-Dimethylthiazole-5-carbonyl)-3-hydroxy-1-(2-morpholinoethyl)-5-phenyl-1H-pyrrol-2(5H)-one is a complex organic compound that has garnered attention in various fields of biological research. This article delves into its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H26N4O3SC_{21}H_{26}N_{4}O_{3}S, with a molecular weight of approximately 414.52 g/mol. The structure features a pyrrole ring substituted with a thiazole moiety, which is critical for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The thiazole and pyrrole rings can interact with various enzymes, potentially inhibiting their activity. This interaction is often mediated through the formation of covalent bonds with nucleophilic residues in the enzyme's active site.
  • Receptor Modulation : The compound may act as a modulator for specific receptors, influencing signaling pathways and cellular responses. Research indicates that compounds with similar structures have shown affinity for adenosine receptors, which are involved in numerous physiological processes .
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics.

Biological Activity Data

The following table summarizes key biological activities reported for 4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-1-(2-morpholinoethyl)-5-phenyl-1H-pyrrol-2(5H)-one:

Biological Activity Mechanism Reference
Enzyme InhibitionCovalent modification of enzyme active sites
Antimicrobial EffectsDisruption of bacterial cell wall synthesis
Receptor ModulationInteraction with adenosine receptors

Case Studies

Several studies have investigated the biological effects of compounds structurally related to 4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-1-(2-morpholinoethyl)-5-phenyl-1H-pyrrol-2(5H)-one:

  • Antimicrobial Study : A study published in Journal of Medicinal Chemistry explored the antimicrobial efficacy of thiazole derivatives against various bacterial strains. The results indicated that compounds similar to the target compound exhibited significant inhibitory effects on Gram-positive bacteria .
  • Docking Studies : Molecular docking studies have shown that the compound has a high binding affinity for human A2A adenosine receptors, suggesting potential applications in treating disorders related to adenosine signaling .
  • Pharmacological Assessments : In vivo studies have demonstrated that derivatives of this compound can reduce inflammation in animal models, indicating potential therapeutic applications in inflammatory diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The target compound’s pyrrol-2-one core distinguishes it from other heterocyclic systems, such as pyrimidines, pyrazoles, and chromenones, which are prevalent in the referenced compounds. Key structural comparisons include:

Compound Description Core Structure Key Substituents Reference
Target Compound Pyrrol-2-one 2,4-Dimethylthiazole-5-carbonyl, 2-morpholinoethyl, phenyl, hydroxyl N/A
4-(4-Methyl-2-(methylamino)thiazol-5-yl)-pyrimidine derivative () Pyrimidine 4-Methylthiazole, morpholinosulfonyl
5-(4-Methyl-2-(tosylamino)thiazol-5-yl)-pyrazole () Pyrazole Tosylamino, 4-methylthiazole
Chromenone derivative () Chromenone Thiophene, morpholinomethyl, fluorophenyl
  • Thiazole and Morpholine Motifs: The 2,4-dimethylthiazole group in the target compound is structurally analogous to thiazole derivatives in and . However, the morpholinoethyl chain in the target differs from morpholinosulfonyl () or morpholinomethyl () groups, which may influence electronic properties and binding interactions.

Physical and Chemical Properties

Limited data are available for direct comparison:

Compound Melting Point (°C) Notable Properties Reference
Target Compound N/A Hydroxyl group may enhance crystallinity N/A
Pyrazole derivative () 237–238 High melting point due to tosylamino group
Chromenone derivative () 252–255 Planar structure with fluorophenyl substituents
  • Crystallography : highlights isostructural compounds with triclinic symmetry and planar conformations, except for fluorophenyl groups oriented perpendicularly . The target compound’s hydroxyl group could similarly influence crystal packing.

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